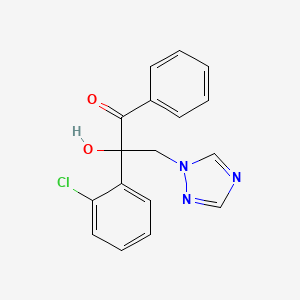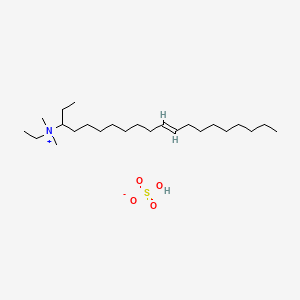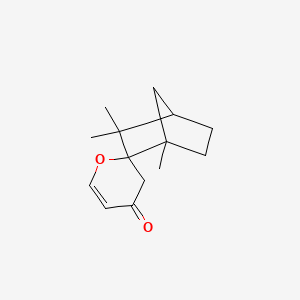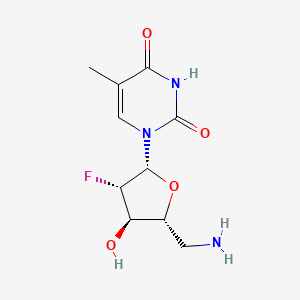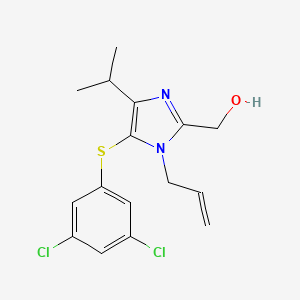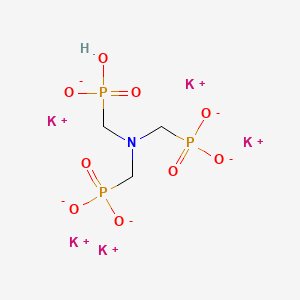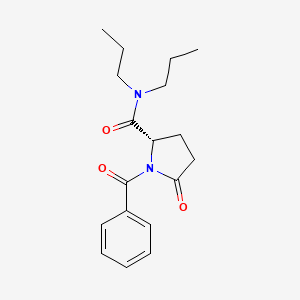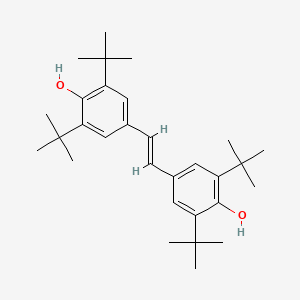
Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N'-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl- is a complex organic compound that belongs to the class of N-substituted ureas. These compounds are characterized by the substitution of one or more hydrogen atoms in the urea molecule with alkyl or aryl groups. This particular compound is notable for its unique structure, which includes a phenyl group, a piperidine ring, and a propyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For this compound, the synthesis can be achieved through the reaction of N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)amine with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene as a reagent to generate the desired isocyanate in situ. This method, although efficient, poses significant safety and environmental concerns due to the toxicity of phosgene. Alternative methods, such as the use of safer reagents like potassium isocyanate in aqueous media, have been developed to mitigate these issues .
Chemical Reactions Analysis
Types of Reactions
N-substituted ureas, including Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl-, undergo various chemical reactions such as:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The piperidine ring and phenyl groups play crucial roles in binding to these targets, while the urea moiety facilitates hydrogen bonding and other interactions. These interactions can result in inhibition or activation of the target molecules, thereby exerting the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-methylurea
- N-Phenyl-N’-(4-pyridyl)urea
- N,N’-Diphenylurea
Uniqueness
Compared to similar compounds, Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl- is unique due to the presence of the piperidine ring and the phenylmethyl group, which confer distinct chemical and biological properties. These structural features enhance its binding affinity to molecular targets and its overall stability, making it a valuable compound for various applications .
Properties
CAS No. |
333795-22-5 |
|---|---|
Molecular Formula |
C25H35N3O |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
1-[3-(4-benzylpiperidin-1-yl)propyl]-1-phenyl-3-propylurea |
InChI |
InChI=1S/C25H35N3O/c1-2-16-26-25(29)28(24-12-7-4-8-13-24)18-9-17-27-19-14-23(15-20-27)21-22-10-5-3-6-11-22/h3-8,10-13,23H,2,9,14-21H2,1H3,(H,26,29) |
InChI Key |
NKZFDBPADSHMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N(CCCN1CCC(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


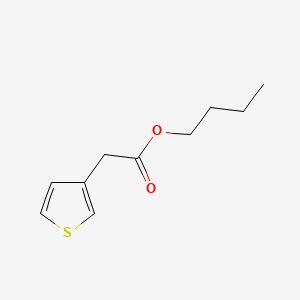
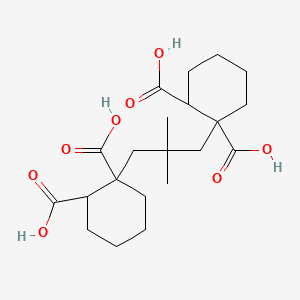
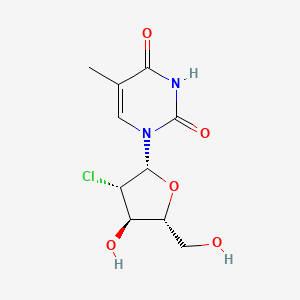
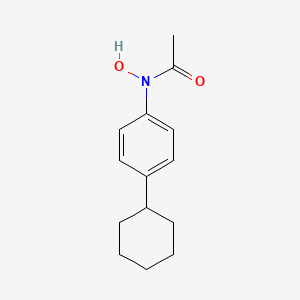

![(3-Chloro-2-hydroxypropyl)diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12680954.png)
